YM155-d3 is classified as an antineoplastic agent, specifically targeting survivin to induce cell death in various cancer types. It has been studied extensively in preclinical models and clinical trials for its efficacy against cancers such as diffuse large B-cell lymphoma and prostate carcinoma . The compound's ability to inhibit survivin expression leads to increased apoptosis and reduced tumor growth, making it a candidate for combination therapies with other anticancer agents .
The synthesis of YM155-d3 involves several sophisticated chemical processes. One notable method is the continuous-flow synthesis technique, which allows for efficient production with high yields. In this method, the synthesis proceeds through a two-stage process that enhances the reaction conditions and minimizes by-products .
The synthetic route typically starts from readily available precursors, utilizing palladium-catalyzed reactions to facilitate the formation of key structural components. For instance, the reaction of enol-triflate compounds with organozinc reagents under specific conditions can yield the desired vitamin D analogues, including YM155-d3, with significant efficiency .
YM155-d3 features a complex molecular structure characterized by a brominated naphthoquinone core. The compound's three-dimensional conformation is critical for its biological activity, particularly its interaction with survivin. Structural analysis using techniques such as X-ray crystallography and molecular docking has provided insights into how YM155-d3 binds to its target proteins, facilitating the suppression of survivin expression .
The molecular structure can be depicted as follows:
YM155-d3 undergoes various chemical reactions that are critical for its pharmacological effects. One primary reaction involves the generation of reactive oxygen species (ROS), which play a pivotal role in mediating its cytotoxic effects on cancer cells. The production of ROS leads to oxidative stress within cells, triggering pathways that culminate in apoptosis or necrosis depending on the cellular context .
In addition to ROS generation, YM155-d3 has been shown to interact with several cellular pathways, including those involving cyclins and retinoblastoma proteins. These interactions can alter cell cycle progression and promote cell death in cancerous cells .
The mechanism of action of YM155-d3 primarily revolves around its ability to suppress survivin expression. This suppression results in the activation of apoptotic pathways within cancer cells. Specifically, YM155-d3 induces changes in mitochondrial function leading to increased ROS production, which subsequently causes DNA damage and triggers cell death pathways .
Research indicates that YM155-d3 activates AMP-activated protein kinase (AMPK), which inhibits the mechanistic target of rapamycin complex 1 (mTORC1), further contributing to reduced protein synthesis necessary for cancer cell survival . The compound's ability to disrupt these critical survival pathways highlights its potential as an effective anticancer agent.
YM155-d3 exhibits several notable physical and chemical properties:
Quantitative analyses have shown that the compound's activity can be influenced by factors such as pH and temperature, which are critical considerations for both laboratory studies and potential therapeutic applications.
YM155-d3 has been extensively studied for its potential applications in oncology. Its primary use is as a survivin suppressant, making it a valuable tool in cancer research aimed at understanding apoptotic mechanisms. Notable applications include:
YM155 (sepantronium bromide) is a small-molecule imidazolium-based compound with the chemical name 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyrazin-2-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazolium bromide. Its molecular formula is C20H19BrN4O3, with a molecular weight of 443.3 g/mol. The compound features a cationic imidazolium core linked to a naphthoquinone moiety and a pyrazinylmethyl substituent, contributing to its water solubility and bioavailability profile [1] [4]. The bromine counterion ensures stability and facilitates pharmaceutical formulation, typically administered via continuous intravenous infusion in clinical studies [4].
YM155-d3 represents a strategic deuterium-labeled analogue where three hydrogen atoms (–H) at specific metabolic sites are replaced with deuterium (–D), yielding a molecular formula of C20H16D3BrN4O3 and a molecular weight of 446.3 g/mol. This isotopic modification targets positions vulnerable to oxidative metabolism, particularly the methoxyethyl group (–OCH2CH3 → –OCD2CD3) and/or the methyl substituent on the imidazolium ring [3] [6]. Deuterium, a stable hydrogen isotope with twice the atomic mass, forms stronger carbon-deuterium (C–D) bonds (∼5–10 kcal/mol) compared to carbon-hydrogen (C–H) bonds. This difference induces a kinetic isotope effect (KIE) that can attenuate metabolic degradation rates without altering the compound's steric configuration or target binding affinity [3] [9].
Table 1: Comparative Chemical Properties of YM155 and YM155-d3
Property | YM155 | YM155-d3 |
---|---|---|
Molecular Formula | C₂₀H₁₉BrN₄O₃ | C₂₀H₁₆D₃BrN₄O₃ |
Molecular Weight (g/mol) | 443.3 | 446.3 |
Core Structure | Imidazolium cation with naphthoquinone and pyrazinylmethyl groups | Identical to YM155 with deuterium substitution at metabolically vulnerable sites |
Key Isotopic Modification | None | Deuteration of methoxyethyl/methyl groups |
C–H Bond Energy (kcal/mol) | ∼100 | ∼105–110 (C–D bonds) |
Primary Mechanism | Survivin suppression | Identical mechanism with enhanced metabolic stability |
Deuterium substitution leverages intrinsic kinetic isotope effects to modulate drug metabolism, particularly for compounds cleared via enzymatic pathways involving cytochrome P450 (CYP) or aldehyde oxidase (AOX). YM155 undergoes extensive hepatic metabolism, with O-demethylation identified as a primary clearance pathway. Replacing hydrogen with deuterium at these sites creates a higher energy barrier for rate-limiting hydrogen abstraction, thereby slowing enzymatic oxidation [3] [6]. Studies indicate deuterium substitution can generate significant in vitro isotope effects (KH/KD ∼7) when measured by metabolite formation, versus more modest effects (KH/KD ∼2) when assessed via substrate depletion. This discrepancy arises because substrate depletion reflects aggregate metabolic pathways, some of which may be isotope-insensitive [3] [6].
In vivo pharmacokinetic (PK) studies demonstrate that deuterated analogues achieve enhanced systemic exposure and prolonged half-lives. For instance, deuterated analogues of the CRF1 antagonist NVS-CRF38 showed a 2-fold reduction in clearance and a corresponding 1.7-fold increase in oral bioavailability in rats [6]. Similar principles apply to YM155-d3, where deuterium substitution aims to:
Table 2: Pharmacokinetic Parameters Influenced by Deuterium Substitution
Parameter | Impact of Deuteration | Mechanistic Basis |
---|---|---|
Clearance (CL) | Decreased by 30–50% | Reduced rate of oxidative metabolism (CYP/AOX) |
Half-life (t₁/₂) | Increased by 1.5–2.0-fold | Slower formation of O-demethylated metabolites |
AUC (0–∞) | Increased by 1.7–2.5-fold | Enhanced systemic exposure due to reduced clearance |
Metabolic Stability | Improved in vitro t₁/₂ in hepatocyte assays | Kinetic isotope effect on bond cleavage energy |
Css | Higher steady-state concentrations | Prolonged maintenance of therapeutic concentrations |
YM155 and its deuterated analogue YM155-d3 function primarily as suppressors of survivin (BIRC5), a member of the inhibitor of apoptosis (IAP) protein family. Survivin is overexpressed in >90% of human malignancies but is undetectable in most differentiated adult tissues. It regulates cell division by stabilizing mitotic spindles and inhibits apoptosis by binding to pro-apoptotic effectors like SMAC/DIABLO and caspases [1] [8]. YM155 suppresses survivin at nanomolar concentrations (IC50 ∼0.1–10 nM) through transcriptional and post-transcriptional mechanisms:
Deuterium labeling does not alter this core mechanism, as confirmed by identical in vitro potency in survivin suppression assays between YM155 and YM155-d3 [3] [6]. Preclinical models demonstrate that survivin suppression by YM155 sensitizes tumor cells to conventional chemotherapy. For example, YM155 synergizes with docetaxel in non-small cell lung cancer (NSCLC) xenografts by reversing taxane-induced survivin upregulation, achieving near-complete tumor regression [2]. Similarly, in gastric cancer models, YM155 downregulates cancer stem cell (CSC) markers CD44, β-catenin, and c-Myc, impairing sphere formation and tumorigenicity [10]. These effects underscore survivin as a master regulator of tumor cell survival and a high-value therapeutic target.
Table 3: Molecular Targets and Functional Effects of YM155-mediated Survivin Suppression
Target | Effect of YM155 | Functional Consequence |
---|---|---|
Survivin (BIRC5) | Transcriptional and translational suppression | Mitotic disruption and caspase activation |
Sp1-DNA Complex | Disrupted binding to survivin promoter | Reduced survivin transcription |
AMPK/mTORC1 Pathway | AMPK activation and mTORC1 inhibition | Global suppression of cap-dependent translation |
SMAC/DIABLO | Released from mitochondria due to survivin loss | Caspase-9 activation and apoptosis induction |
Wnt/β-Catenin | Downregulation of β-catenin and CD44 | Inhibition of cancer stem cell expansion |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0